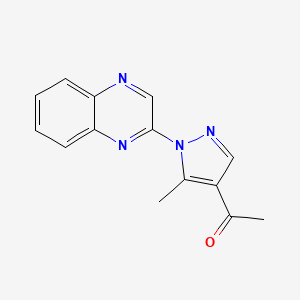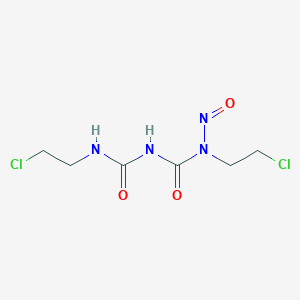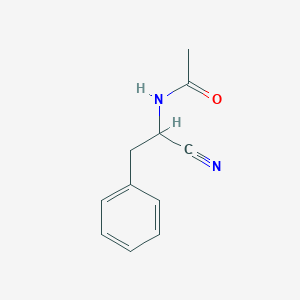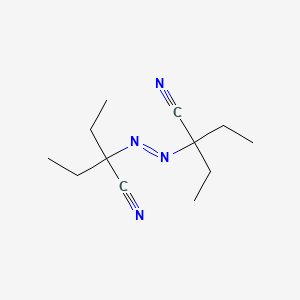
Ethanethiol, 2-((2-(ethylamino)ethyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((2-(ethylamino)ethyl)amino)-, dihydrochloride is a chemical compound with a complex structure that includes both thiol and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethiol, 2-((2-(ethylamino)ethyl)amino)-, dihydrochloride typically involves the reaction of ethanethiol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethanethiol, 2-((2-(ethylamino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol and amine groups, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as pH and temperature, are adjusted based on the desired outcome of the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides, while reduction reactions can produce amines or thiols.
Scientific Research Applications
Ethanethiol, 2-((2-(ethylamino)ethyl)amino)-, dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, this compound has potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-((2-(ethylamino)ethyl)amino)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ethanethiol, 2-((2-(ethylamino)ethyl)amino)-, dihydrochloride include other thiol-containing amines such as diethylaminoethanethiol and diethylcysteamine. These compounds share structural similarities but may differ in their reactivity and biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
23563-71-5 |
|---|---|
Molecular Formula |
C6H18Cl2N2S |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
2-[2-(ethylamino)ethylamino]ethanethiol;dihydrochloride |
InChI |
InChI=1S/C6H16N2S.2ClH/c1-2-7-3-4-8-5-6-9;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
NKLRNQDNCOXRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNCCS.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















